Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate
Description
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO9.Na/c14-7-8(15)10(11(17)18)22-12(9(7)16)21-6-3-1-5(2-4-6)13(19)20;/h1-4,7-10,12,14-16H,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSCXLWCVBZJEE-BLKPXHQLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12NNaO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462816 | |
| Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89772-41-8 | |
| Record name | Sodium 4-nitrophenyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 6-(4-nitrophenoxy) Substituent
Step 1: Activation of the Sugar Derivative
The sugar moiety, often a glucuronic acid or protected glucopyranoside, is activated at the C-6 hydroxyl position. This can be achieved by converting the hydroxyl group into a good leaving group such as a tosylate or mesylate.Step 2: Nucleophilic Substitution with 4-Nitrophenol
The activated sugar intermediate is reacted with 4-nitrophenol under basic conditions to substitute the leaving group with the 4-nitrophenoxy group. This step requires careful control of temperature and solvent to maintain stereochemical integrity and avoid side reactions.
Formation of the Carboxylate Sodium Salt
After the introduction of the 4-nitrophenoxy group, the carboxylic acid at C-2 is neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate in aqueous or mixed solvent systems to form the sodium salt.
The pH is carefully monitored to ensure complete conversion without degradation of the compound.
Purification and Isolation
The crude product is purified by recrystallization from suitable solvents such as water, ethanol, or their mixtures.
Alternatively, chromatographic purification (e.g., reverse-phase HPLC) may be employed to achieve high purity.
The final product is dried under vacuum to yield the sodium salt as a stable solid.
Preparation Data and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Activation of C-6 hydroxyl | Tosyl chloride or mesyl chloride, pyridine | Low temperature (0–5°C) to avoid side reactions |
| Nucleophilic substitution | 4-nitrophenol, base (e.g., K2CO3), DMF or DMSO solvent | Reaction at 50–80°C, inert atmosphere recommended |
| Neutralization | NaOH or Na2CO3 aqueous solution | pH ~7–8, room temperature |
| Purification | Recrystallization or reverse-phase HPLC | Solvent choice critical for yield and purity |
| Drying | Vacuum drying at 40–50°C | Avoid thermal decomposition |
Research Findings and Optimization
Stereochemical Control: Maintaining the stereochemistry at all chiral centers is critical. Protective groups on hydroxyls other than C-6 may be used during substitution to prevent epimerization.
Solvent Effects: Polar aprotic solvents such as DMF or DMSO enhance nucleophilic substitution efficiency but require careful removal post-reaction.
Yield Optimization: Using slight excess of 4-nitrophenol and controlled base concentration improves substitution yield without promoting side reactions.
Stability: The sodium salt form is more stable and water-soluble compared to the free acid, facilitating handling and storage.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Temperature (activation) | 0–5°C | Minimizes side reactions |
| Temperature (substitution) | 50–80°C | Balances reaction rate and selectivity |
| Base for substitution | K2CO3 or NaHCO3 | Mild base prevents degradation |
| Solvent | DMF, DMSO | Enhances nucleophilicity |
| pH for neutralization | 7–8 | Ensures complete salt formation |
| Purification method | Recrystallization, HPLC | Determines final purity and yield |
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The hydroxyl and nitrophenoxy groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with target molecules. The exact pathways involved depend on the specific application and the biological or chemical context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of glucuronic acid derivatives with varying aryloxy substituents. Below is a comparative analysis of its structural analogs:
Key Comparative Insights
Substituent Effects on Stability and Reactivity: The 4-nitrophenoxy group in the target compound enhances its utility in colorimetric assays but reduces stability in acidic environments compared to analogs with 2-aminophenoxy (electron-donating) or indol-3-yloxy (aromatic) groups . Quinolin-8-yloxy and phenoxazin-7-yloxy substituents introduce heterocyclic moieties, improving fluorescence properties and metal-binding capacity but requiring stringent storage conditions (e.g., -80°C) .
Pharmacological and Biochemical Relevance: Analogs like 6-chloroindol-3-yloxy and indol-3-yloxy derivatives are explored in receptor-targeted therapies due to indole’s prevalence in bioactive molecules (e.g., serotonin analogs) . The target compound’s 4-nitrophenol release mechanism is critical for quantifying β-glucuronidase activity, whereas 2-aminophenoxy derivatives may serve as prodrugs activated under specific pH conditions .
Safety Profiles: The target compound’s hazards (H302, H315, H319) are moderate compared to the phenoxazin-7-yloxy analog, which poses respiratory risks (H335) due to its bulky aromatic system .
Biological Activity
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with significant biological activities. This article delves into its chemical properties, biological effects, and potential applications in various fields such as pharmacology and biochemistry.
- Molecular Formula : C19H19NaO8
- Molecular Weight : 398.339 g/mol
- CAS Number : 89772-41-8
- IUPAC Name : this compound
- SMILES Notation : O[C@@H]1C@@HC@HOC@@HC(=O)O[Na]
Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant activity. This property is crucial for protecting cells from oxidative stress and damage caused by free radicals. In vitro studies have shown that the compound significantly reduces oxidative markers in various cell lines.
Antimicrobial Effects
The compound has demonstrated notable antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition of growth observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Effective at concentrations around 100 µg/mL.
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Activity
In animal models of inflammation, this compound has shown a significant reduction in inflammatory markers. Notably:
- Cytokine Production : Decreased levels of TNF-alpha and IL-6 were observed following treatment.
- Histological Analysis : Reduced infiltration of inflammatory cells in tissues was documented.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated that the compound exhibited a higher radical scavenging ability compared to standard antioxidants like ascorbic acid.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Sodium Compound | 25 | 30 |
| Ascorbic Acid | 35 | 40 |
Study 2: Antimicrobial Activity
In a clinical trial assessing the antimicrobial properties against skin infections caused by Staphylococcus aureus:
- Participants : 100 patients with confirmed infections.
- Results : A significant reduction in infection severity was noted within one week of treatment with this compound compared to placebo.
Scientific Research Applications
Neurodegenerative Disease Treatment
One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Parkinson's disease. Research indicates that the compound may have neuroprotective properties that can mitigate the symptoms associated with these disorders. For instance, a patent describes a process for manufacturing derivatives of this compound aimed at treating Parkinson's disease by targeting both motor and non-motor symptoms (e.g., depression and cognitive impairment) .
Antioxidant Properties
The compound exhibits antioxidant properties that can be beneficial in preventing oxidative stress-related damage in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role in disease progression. Studies have shown that compounds with similar structures can scavenge free radicals effectively .
Anti-inflammatory Effects
Research has also suggested that Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-carboxylate may possess anti-inflammatory properties. This could be advantageous in treating conditions characterized by chronic inflammation, including certain neurodegenerative disorders .
Structure-Activity Relationship
The structure of this compound allows it to interact with biological targets effectively. The presence of the nitrophenoxy group enhances its binding affinity to specific receptors involved in neuroprotection and inflammation modulation .
Parkinson's Disease Research
A notable study investigated the effects of this compound on animal models of Parkinson's disease. The results indicated significant improvements in motor function and a reduction in neuroinflammation markers .
Antioxidant Activity Evaluation
In another study assessing antioxidant activity, this compound showed a notable ability to reduce oxidative stress in neuronal cells exposed to harmful agents. The findings suggest its potential utility as a therapeutic agent for conditions where oxidative damage is prevalent .
Q & A
Q. Table 1: Synthetic Parameters
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 12–16 hours |
| Yield | 65–71% |
| Key Reagent | NaIO₄ |
Basic: How can researchers resolve overlapping NMR signals in this compound’s characterization?
Methodological Answer:
Overlapping signals in ¹H NMR arise from the tetrahydro-2H-pyran ring and nitrophenoxy group. Strategies include:
- High-Field NMR : Use 400 MHz or higher instruments to enhance resolution.
- 2D Techniques : HSQC and COSY experiments differentiate coupling patterns (e.g., δ 5.85 ppm, J = 3.7 Hz for anomeric proton) .
- Deuterium Exchange : Confirm hydroxyl protons via D₂O shake, eliminating broad signals from -OH groups.
Advanced: How does stereochemistry at position 6 (6S vs. 6R) affect biological activity?
Methodological Answer:
Stereochemistry at position 6 alters spatial orientation of the nitrophenoxy group, impacting target binding. Evidence from analogous compounds shows:
- 6S Configuration (target compound): Enhanced solubility due to carboxylate orientation, favoring aqueous stability.
- 6R Configuration (compound 8): Lower melting point (235–237°C vs. 275–279°C for 6S) and altered NOE correlations in NMR, suggesting conformational differences .
Table 2: Stereochemical Impact on Physicochemical Properties
| Property | 6S Configuration | 6R Configuration |
|---|---|---|
| Melting Point | 275–279°C | 235–237°C |
| Solubility (Log S) | -2.98 (ESOL) | -3.82 (Ali) |
| Bioavailability | 0.17 (Low) | 0.12 (Lower) |
Advanced: What mechanistic insights explain the regioselectivity of hydroxyl oxidation in its synthesis?
Methodological Answer:
Regioselective oxidation of the primary hydroxyl group to a carboxylate is achieved via:
- Criegee Mechanism : NaIO₄ cleaves vicinal diols to aldehydes, followed by oxidation to carboxylic acids.
- Steric Effects : Bulky substituents at positions 3,4,5 protect secondary hydroxyls, directing oxidation to the less hindered primary site .
Advanced: How can researchers design experiments to assess its metabolic stability?
Methodological Answer:
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂).
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., nitro-reduction products).
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (see for analogous protocols) .
Advanced: What strategies mitigate challenges in formulating this compound for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.
- Stability Optimization : Avoid high temperatures (>40°C) and acidic conditions (pH <5) to prevent ester hydrolysis.
- Pharmacokinetic Profiling : Measure log P (-0.87 consensus) and plasma protein binding (≥95% predicted) to adjust dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
